

Benchmarking NF546 Hydrate Against Standard P2Y11 Modulators: A Comparative Guide

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Compound of Interest

Compound Name: NF546 hydrate

Cat. No.: B15571393

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **NF546 hydrate**, a selective non-nucleotide agonist for the P2Y11 receptor, against other standard P2Y11 modulators. The data presented herein is intended to assist researchers in making informed decisions for their studies on purinergic signaling.

Data Presentation: Comparative Potency of P2Y11 Modulators

The following table summarizes the potency of NF546 and other common P2Y11 receptor modulators. Potency is expressed as EC50 for agonists (the concentration required to elicit a half-maximal response) and IC50 for antagonists (the concentration required to inhibit 50% of the agonist response).

Compound	Modulator Type	Potency (EC50/IC50)	Assay Type	Reference
NF546	Agonist	0.54 μ M (pEC50 = 6.27)	Calcium Mobilization / cAMP Accumulation	[1][2]
ATP	Endogenous Agonist	~10-20 μ M	Calcium Mobilization / cAMP Accumulation	[3]
ATPyS	Agonist (non-hydrolyzable ATP analog)	More potent than ATP	cAMP Accumulation	[2]
BzATP	Agonist	More potent than ATP	Inositol Phosphate Production	[4]
2-MeSATP	Agonist	Less potent than ATP	Inositol Phosphate Production	[2]
NF340	Antagonist	0.37 μ M (pIC50 = 6.43)	Calcium Mobilization	[5]
0.07 μ M (pIC50 = 7.14)	cAMP Accumulation	[5]		
NF157	Antagonist	-	-	[4][6]

Note: The potency of these compounds can vary depending on the cell line and specific assay conditions used.

Selectivity Profile

NF546 exhibits selectivity for the P2Y₁₁ receptor over a range of other P2Y and P2X receptors. [1][7] Similarly, NF340 is a potent and selective P2Y₁₁ receptor antagonist. [6][8]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors like P2Y11.

a. Cell Culture and Plating:

- Culture human astrocytoma cells (1321N1) or other suitable cell lines stably expressing the human P2Y11 receptor in appropriate media.
- Seed the cells into black, clear-bottom 96-well microplates at a density that allows for a confluent monolayer on the day of the experiment.
- Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO₂.

b. Dye Loading:

- Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution) supplemented with probenecid to prevent dye extrusion.
- Remove the culture medium from the wells and add the dye-loading solution.
- Incubate the plate in the dark at 37°C for a specified time (e.g., 60 minutes) to allow for dye uptake and de-esterification.

c. Compound Addition and Signal Detection:

- Prepare serial dilutions of the test compounds (agonists or antagonists) in the assay buffer.
- For antagonist testing, pre-incubate the cells with the antagonist for a defined period before adding the agonist.

- Use a fluorescence plate reader equipped with an automated liquid handling system to add the compounds to the wells.
- Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 525 nm emission for Fluo-4) immediately before and after compound addition in kinetic mode.

d. Data Analysis:

- The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
- For agonists, plot the ΔF against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
- For antagonists, the IC50 value is determined by measuring the inhibition of the response to a fixed concentration of an agonist (e.g., ATP or NF546).

cAMP Accumulation Assay

This assay measures the increase in intracellular cyclic adenosine monophosphate (cAMP) levels following the activation of Gs-coupled receptors like P2Y11.

a. Cell Culture and Plating:

- Culture Chinese Hamster Ovary (CHO) cells or other suitable cell lines stably expressing the human P2Y11 receptor.
- Plate the cells in multi-well plates and grow to near confluence.

b. Assay Procedure:

- Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX or rolipram) for a specified time to prevent the degradation of cAMP.
- Add varying concentrations of the test agonist (e.g., NF546) to the wells.

- For antagonist testing, pre-incubate the cells with the antagonist before adding a fixed concentration of the agonist.
- Incubate the plates at 37°C for a defined period (e.g., 15-30 minutes).

c. Cell Lysis and cAMP Measurement:

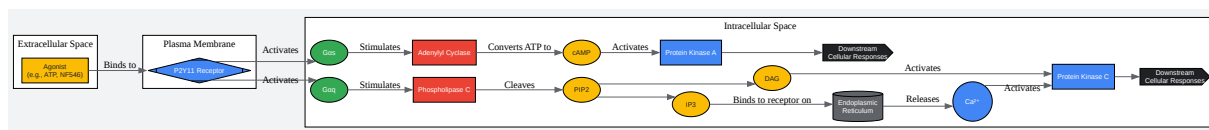
- Lyse the cells using a lysis buffer.
- Measure the intracellular cAMP concentration in the cell lysates using a commercially available cAMP assay kit (e.g., ELISA, HTRF, or LANCE).

d. Data Analysis:

- For agonists, plot the measured cAMP concentration against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
- For antagonists, the IC50 value is determined by measuring the inhibition of the cAMP production induced by a fixed concentration of an agonist.

Mandatory Visualizations

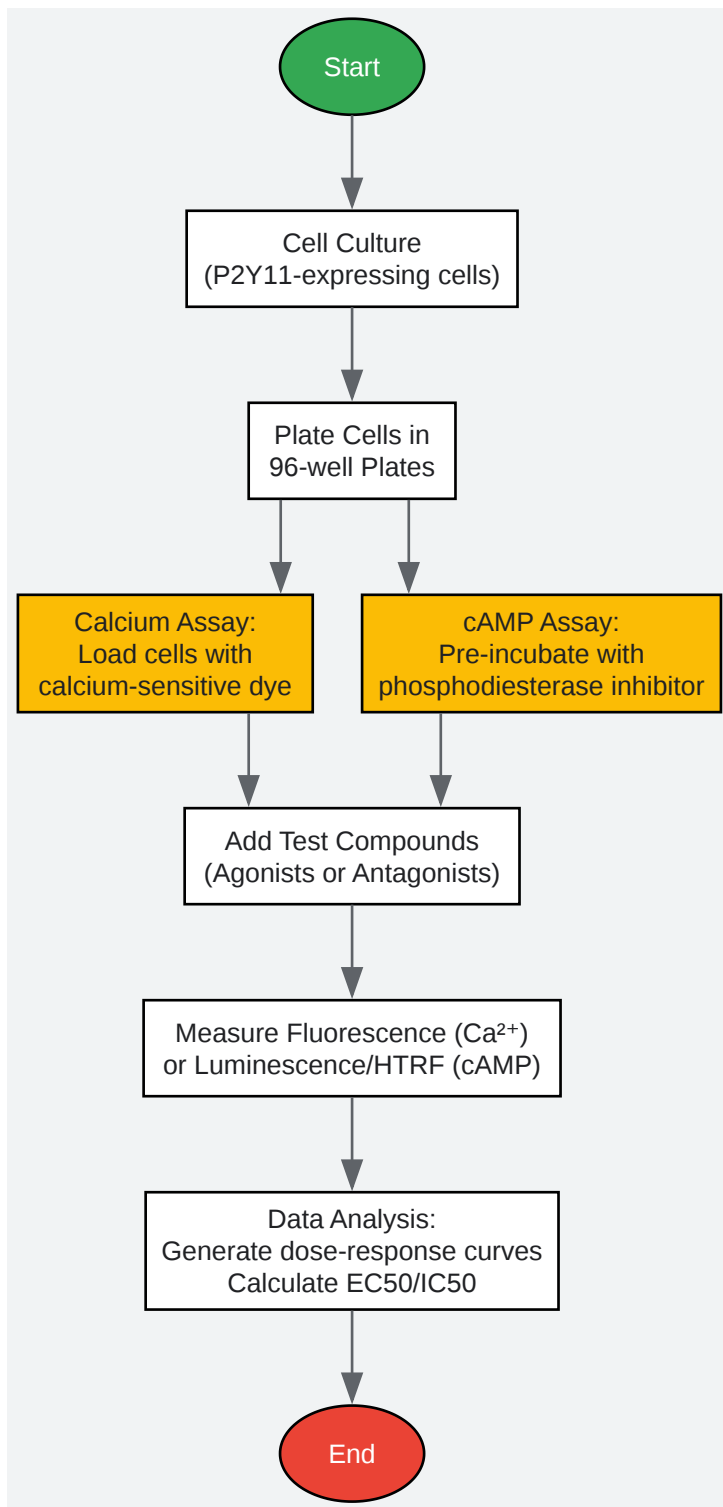
P2Y11 Receptor Signaling Pathway



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Caption: Dual signaling pathways of the P2Y11 receptor.

Experimental Workflow for P2Y11 Modulator Screening



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Caption: General workflow for screening P2Y11 receptor modulators.

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